Z-Gly-OSu

Catalog No.
S749789
CAS No.
2899-60-7
M.F
C14H14N2O6
M. Wt
306.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gly-OSu

CAS Number

2899-60-7

Product Name

Z-Gly-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)acetate

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C14H14N2O6/c17-11-6-7-12(18)16(11)22-13(19)8-15-14(20)21-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,20)

InChI Key

WSCWXNZWFZXKEH-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2=CC=CC=C2

Synonyms

2899-60-7;Z-Gly-OSu;2,5-Dioxopyrrolidin-1-yl2-(((benzyloxy)carbonyl)amino)acetate;Z-glycineN-succinimidylester;2,5-dioxopyrrolidin-1-yln-[(benzyloxy)carbonyl]glycinate;Glycine,N-[(phenylmethoxy)carbonyl]-,2,5-dioxo-1-pyrrolidinylester;Maybridge4_002581;2,5-dioxopyrrolidin-1-yl2-{[(benzyloxy)carbonyl]amino}acetate;AC1L2QCA;AC1Q6LLE;96185_ALDRICH;SCHEMBL1412214;96185_FLUKA;CTK8B4389;MolPort-000-884-403;WSCWXNZWFZXKEH-UHFFFAOYSA-N;HMS1528F07;ZINC171261;EINECS220-789-7;Z-glycineN-hydroxysuccinimideester;ANW-44893;AR-1D4519;STK097588;ZINC00171261;AKOS000281778

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2=CC=CC=C2

Peptide Synthesis:

  • Coupling Agent: Z-Gly-OSu acts as a versatile coupling agent for introducing glycine, the simplest amino acid, into peptides. The N-hydroxysuccinimide (NHS) ester group of Z-Gly-OSu reacts efficiently with the primary amine of another peptide or amino acid, forming an amide bond. This selective reaction allows for the controlled addition of glycine to the N-terminus (beginning) or side chain of a peptide ().

Solid-Phase Peptide Synthesis (SPPS):

  • Widely Used Reagent: Z-Gly-OSu is a popular choice in SPPS, a technique for synthesizing peptides on a solid support. The benzyloxycarbonyl (Z) group protects the glycine's amino group during chain elongation, preventing unwanted side reactions. After peptide chain assembly, the Z group can be selectively cleaved under mild acidic conditions to reveal the free amine group of glycine, ready for further manipulation ().

Bioconjugation:

  • Protein Modification: Z-Gly-OSu can be used for bioconjugation, where it covalently links glycine to proteins or other biomolecules. The NHS ester group reacts with lysine residues or other primary amines present on the biomolecule, introducing a glycine moiety for further functionalization ().

Glycopeptide Synthesis:

  • Glycosylation: Z-Gly-OSu can be a useful intermediate in the synthesis of glycopeptides, carbohydrate-containing peptides. The free amine group of glycine introduced by Z-Gly-OSu can be further reacted with a glycosyl donor, leading to the attachment of a sugar moiety to the peptide ().

Z-Gly-OSu, also known as N-[(benzyloxy)carbonyl]glycyl-O-succinimide, is a peptide derivative characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to a glycine residue with an activated succinimide group. This compound is utilized extensively in peptide synthesis and bioconjugation due to its ability to facilitate the coupling of peptides and proteins. The molecular formula of Z-Gly-OSu is C₁₄H₁₄N₂O₆, and it has a molecular weight of 306.27 g/mol .

, including:

  • Hydrolysis: Under acidic or basic conditions, the succinimide group can hydrolyze, releasing glycine and generating a carboxylic acid.
  • Esterification: The activated succinimide can react with amino groups in peptides or proteins, forming stable amide bonds.
  • Substitution Reactions: The benzyloxycarbonyl group can be replaced with other protecting groups or functional groups, allowing for further modifications.

Common Reagents and Conditions

  • Hydrolysis: Typically involves hydrochloric acid or sodium hydroxide.
  • Esterification: Commonly uses amines in mild conditions to promote coupling.
  • Substitution: Trifluoroacetic acid is often used for deprotection.

Z-Gly-OSu is primarily recognized for its role in facilitating bioconjugation reactions. It acts as a coupling reagent that allows for the formation of stable amide bonds between peptides and proteins. This property makes it valuable in the development of peptide-based therapeutics and vaccines. Additionally, its ability to activate carboxylic acids enhances its utility in various biochemical applications .

The synthesis of Z-Gly-OSu typically involves several steps:

  • Protection of Glycine: Glycine is reacted with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to protect the amino group.
  • Formation of Succinimide: The protected glycine is subsequently reacted with succinic anhydride to form the activated succinimide derivative.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels.

Automated peptide synthesizers are often employed in industrial settings to enhance efficiency and precision during synthesis .

Z-Gly-OSu has several important applications:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of longer peptides.
  • Bioconjugation: Widely used in attaching peptides to proteins or other biomolecules for therapeutic applications.
  • Research: Utilized in studying peptide interactions and developing peptide-based assays.

Research indicates that Z-Gly-OSu effectively interacts with various amino acids and peptide sequences, enhancing its utility in bioconjugation. Its ability to form stable linkages allows for the development of complex biomolecular constructs, which are essential for drug delivery systems and vaccine development .

Similar Compounds

Compound NameStructure TypeUnique Features
Z-Gly-gly-gly-OHTripeptideContains three glycine residues; simpler structure than Z-Gly-OSu.
Z-Gly-gly-OHDipeptideTwo glycine residues; less flexible than Z-Gly-OSu.
Z-Gly-OHMonopeptideSingle glycine residue; limited application scope compared to Z-Gly-OSu.

Uniqueness

Z-Gly-OSu stands out due to its unique combination of the benzyloxycarbonyl protecting group and the activated succinimide functionality, which allows it to serve dual roles in both protection and activation during peptide synthesis. Its tetrapeptide structure provides greater flexibility and versatility compared to shorter peptides, making it particularly valuable for complex bioconjugation reactions .

XLogP3

0.5

Other CAS

2899-60-7

Dates

Modify: 2023-08-15

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